(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide has potential applications as a pharmaceutical intermediate. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromophenylcarbonyl group.
3-Bromobenzoic Acid: Contains the bromophenyl group but lacks the dichlorophenyl group.
N-(3,4-Dichlorophenyl)acetamide: Similar structure but with an acetamide group instead of the ethanimidamide group.
Uniqueness
(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is unique due to the combination of bromine and chlorine atoms in its structure
Properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFNTNWRZYKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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